Propyl benzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNPXKLQSGAGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058834 | |

| Record name | Benzenesulfonic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-42-2 | |

| Record name | Propyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYL BENZENESULFONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propyl benzenesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9DCN8VQ7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propyl Benzenesulfonate: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Introduction: Beyond a Simple Ester, a Versatile Synthetic Tool

Propyl benzenesulfonate, with the CAS Registry Number 80-42-2, is more than a mere ester of benzenesulfonic acid and n-propanol.[1][2] To the discerning chemist, it represents a potent and versatile electrophile, a pivotal intermediate in the strategic assembly of complex molecular architectures. Its significance in both academic research and industrial applications, particularly in the realm of drug development, stems from the unique reactivity of the sulfonate ester functional group. This group acts as an excellent leaving group, facilitating a range of nucleophilic substitution and elimination reactions.

This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals who seek not just to use this reagent, but to understand its behavior and leverage its full potential in their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in sound chemical principles.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₁₂O₃S and a molecular weight of approximately 200.26 g/mol .[1][3] The molecule consists of a propyl group linked to a benzenesulfonate group through an ester bond. This structure is achiral.[3]

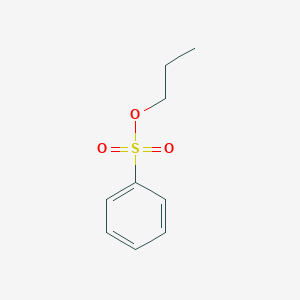

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 80-42-2 | [1][2] |

| Molecular Formula | C₉H₁₂O₃S | [1][2][3] |

| Molecular Weight | 200.26 g/mol | [1][3] |

| Appearance | Colorless oil | [4] |

| Boiling Point | 153-154 °C at 9 Torr | |

| Solubility | Soluble in many organic solvents. |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is a classic example of esterification, specifically the reaction of an alcohol with a sulfonyl chloride. This method is widely applicable for the preparation of various sulfonate esters.

Synthetic Workflow Diagram

Sources

Propyl Benzenesulfonate (CAS 80-42-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, reactivity, and safety considerations of propyl benzenesulfonate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound may be of interest.

Introduction and Chemical Identity

This compound, with the CAS registry number 80-42-2, is an organic chemical compound classified as an ester of benzenesulfonic acid and propanol.[1][2][3][4][5][6][7] It is also known by other names such as benzenesulfonic acid, propyl ester, and n-propyl benzenesulfonate.[1][3][4][5][6] The molecular formula for this compound is C₉H₁₂O₃S.[2][3][7]

Structurally, it consists of a propyl group attached to the sulfonate group of a benzene ring. This structure imparts properties that are relevant in various chemical syntheses and research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| CAS Number | 80-42-2 | [2][3][7] |

| Molecular Formula | C₉H₁₂O₃S | [2][3][7] |

| Molecular Weight | 200.25 g/mol | [3][7] |

| Boiling Point | 153-154 °C at 9 Torr | [4] |

| Melting Point | 100 °C (decomposes) | [4] |

| Appearance | Colorless Oil | [5] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [5] |

| Computed XLogP3-AA | 2.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| InChI | InChI=1S/C9H12O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | [1][4] |

| InChIKey | OCNPXKLQSGAGKT-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CCCOS(=O)(=O)C1=CC=CC=C1 | [1][4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of benzenesulfonyl chloride with n-propanol. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Protocol

The following is a generalized, illustrative protocol for the synthesis of this compound. Note: This protocol is based on established methods for the synthesis of similar sulfonate esters and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Benzenesulfonyl chloride

-

n-Propanol

-

Pyridine (or another suitable base)

-

Diethyl ether (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propanol in an excess of pyridine (or another suitable solvent and base combination). Cool the mixture in an ice bath.

-

Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride dropwise to the cooled solution of n-propanol and pyridine with continuous stirring. The temperature should be maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield the final, pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely published, the following data is predicted based on the analysis of its structure and comparison with closely related compounds.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic and propyl chain protons.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.5-7.9 ppm . These protons on the benzene ring are deshielded due to the electron-withdrawing effect of the sulfonate group.

-

Methylene Protons (-O-CH₂-): A triplet around δ 4.1-4.3 ppm . This signal corresponds to the two protons on the carbon atom directly attached to the oxygen atom. The triplet splitting is due to coupling with the adjacent methylene protons.

-

Methylene Protons (-CH₂-CH₃): A sextet (or multiplet) in the range of δ 1.7-1.9 ppm . These are the protons on the central carbon of the propyl group, split by the adjacent methyl and methylene protons.

-

Methyl Protons (-CH₃): A triplet around δ 0.9-1.1 ppm . This signal is from the terminal methyl group of the propyl chain, split into a triplet by the adjacent methylene protons.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information about the different carbon environments in the molecule.

-

Aromatic Carbons (C₆H₅): Signals are expected in the region of δ 125-135 ppm . The carbon atom attached to the sulfonate group (ipso-carbon) will be downfield, while the other aromatic carbons will appear as distinct signals in this range.

-

Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm . This carbon is deshielded due to its attachment to the electronegative oxygen atom.

-

Methylene Carbon (-CH₂-CH₃): A signal in the range of δ 22-25 ppm .

-

Methyl Carbon (-CH₃): A signal around δ 10-12 ppm .

Infrared (IR) Spectroscopy (Predicted)

The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in this compound.

-

S=O Stretching: Strong, characteristic absorptions for the sulfonate group are expected around 1350-1370 cm⁻¹ (asymmetric stretch) and 1160-1180 cm⁻¹ (symmetric stretch).

-

C-O Stretching: A strong band in the region of 1000-1100 cm⁻¹ corresponding to the C-O single bond stretch.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹ .

-

Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹ .

-

Aromatic C=C Bending: Peaks in the fingerprint region, typically around 1450-1600 cm⁻¹ .

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 200. The fragmentation pattern would be expected to include characteristic losses.

-

Loss of the Propyl Group: A significant fragment at m/z = 141 , corresponding to the benzenesulfonyl cation [C₆H₅SO₂]⁺.

-

Loss of the Phenyl Group: A fragment corresponding to the loss of the phenyl group.

-

Rearrangement and other fragmentations: Other fragments resulting from the cleavage of the propyl chain and rearrangements are also possible.

Reactivity and Stability

This compound is expected to be a stable compound under standard laboratory conditions. However, it is sensitive to moisture and should be stored in a dry environment.[5]

The reactivity of this compound is primarily centered around the sulfonate ester group. This group is a good leaving group, making the compound a useful propylating agent in nucleophilic substitution reactions. It can react with various nucleophiles, where the propyl group is transferred to the nucleophile.

The stability of the benzenesulfonate anion is influenced by substituents on the benzene ring. Electron-withdrawing groups tend to stabilize the anion, while electron-donating groups can have a destabilizing effect.[8]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable organic compound with applications in chemical synthesis, particularly as a propylating agent. This guide has provided a detailed overview of its physicochemical properties, a general synthesis protocol, predicted spectral data, and important safety and handling information. Researchers and scientists are encouraged to use this guide as a starting point for their work with this compound, always adhering to safe laboratory practices and consulting specific safety data sheets.

References

- PubChem. This compound.

- The Royal Society of Chemistry.

- Waters Corporation. Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. [Link]

- Quora. What is the stability order a) benzene sulphonate, b) p-chlorobenzene sulphonate, c)

- Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]

- ResearchGate.

- ResearchGate. FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles.. [Link]

- University of Calgary. Spectroscopy Infrared Spectra. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). [Link]

- Omics Online. Figure 2: Experimental [A] and Calculated [B,C & D] FT-IR spectra of Propylbenzene.. [Link]

- Acanthus Research.

- CAS Common Chemistry.

- Doc Brown's Chemistry. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes. [Link]

- Doc Brown's Chemistry. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- NIST. Benzene, propyl-. [Link]

- AZoM.

- American Elements.

- Axios Research.

- NIST. Benzene, propyl-. [Link]

Sources

- 1. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Propyl Benzenesulfonate - Acanthus Research [acanthusresearch.com]

- 3. scbt.com [scbt.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound - CAS - 80-42-2 | Axios Research [axios-research.com]

- 8. quora.com [quora.com]

Benzenesulfonic Acid Propyl Ester synthesis pathway

An In-depth Technical Guide to the Synthesis of Benzenesulfonic Acid Propyl Ester

This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for Benzenesulfonic Acid Propyl Ester (propyl besylate). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the synthetic strategy.

Introduction and Strategic Overview

Benzenesulfonic acid propyl ester, often referred to as propyl besylate, is an organic sulfonate ester. While it can be used as an intermediate in organic synthesis, it is more frequently encountered as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs).[1][2] Its synthesis is a crucial step for creating analytical reference standards required for method development, validation, and quality control in the pharmaceutical industry.[3]

The most reliable and widely employed method for synthesizing propyl besylate is the reaction of benzenesulfonyl chloride with n-propanol. This pathway is favored for its high efficiency, straightforward execution, and predictable outcomes. An alternative, though less common, approach involves the direct acid-catalyzed esterification of benzenesulfonic acid, which presents challenges in driving the reaction equilibrium. This guide will focus primarily on the sulfonyl chloride method, as it represents the most practical and validated approach in a laboratory setting.

Core Synthesis Pathway: Mechanism and Rationale

The synthesis of propyl benzenesulfonate from benzenesulfonyl chloride and n-propanol is a classic example of sulfonate ester formation. The reaction proceeds via a nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride.

Reaction Mechanism

The central transformation involves the oxygen atom of n-propanol, acting as a nucleophile, attacking the sulfur atom of benzenesulfonyl chloride. This is best described as a nucleophilic addition-elimination mechanism.[4]

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of n-propanol attacks the electron-deficient sulfur atom.

-

Intermediate Formation: A transient, unstable intermediate is formed.

-

Elimination of Leaving Group: The chloride ion, an excellent leaving group, is expelled, and a protonated ester is formed.

-

Deprotonation: A mild base, typically pyridine or triethylamine, removes the proton from the oxygen atom, yielding the final this compound ester and a salt byproduct (e.g., pyridinium chloride).[4]

The inclusion of a base is critical. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product side.

Mechanistic Diagram

The following diagram illustrates the step-by-step molecular transformation.

Caption: Reaction mechanism for the synthesis of this compound.

Validated Experimental Protocol

This protocol details a reliable method for the laboratory-scale synthesis of this compound. Every step is designed to ensure high yield, purity, and safety.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62 | 10 mmol, 1.77 g | Corrosive, handle in fume hood.[5][6] |

| n-Propanol | C₃H₈O | 60.10 | 12 mmol, 0.72 g | Use anhydrous grade. |

| Pyridine | C₅H₅N | 79.10 | 15 mmol, 1.19 g | Anhydrous, acts as base and solvent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | For extraction. |

| 1 M Hydrochloric Acid | HCl | 36.46 | ~30 mL | For washing. |

| Saturated NaHCO₃ Sol. | NaHCO₃ | 84.01 | ~30 mL | For washing. |

| Brine | NaCl (aq) | 58.44 | ~30 mL | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | For drying. |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-propanol (12 mmol) in anhydrous pyridine (15 mmol) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This mitigates the exothermic nature of the reaction.

-

Reagent Addition: Add benzenesulfonyl chloride (10 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C. A precipitate of pyridinium chloride will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours to ensure the reaction goes to completion.

-

Work-up - Quenching: Pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 30 mL of cold water.

-

Work-up - Washing:

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess pyridine.

-

Wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove any remaining acidic species.

-

Wash with brine (1 x 30 mL) to reduce the amount of dissolved water.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Product Characterization

Proper analytical characterization is essential to confirm the identity and purity of the synthesized ester.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary technique for structural elucidation.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons of the benzene ring and the aliphatic protons of the propyl group.

-

¹³C NMR: The spectrum will confirm the number of unique carbon environments.

-

| ¹H NMR Data (Predicted, CDCl₃) | |

| Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (propyl) | ~0.9 |

| -CH₂- (middle, propyl) | ~1.7 |

| -O-CH₂- (propyl) | ~4.1 |

| Aromatic Protons | ~7.5 - 7.9 |

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. The expected molecular ion [M]+ for C₉H₁₂O₃S is m/z 200.05.[7]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the sulfonate group, typically strong peaks around 1350 cm⁻¹ and 1170 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations.

Critical Safety Protocols

Handling the reagents for this synthesis requires strict adherence to safety protocols.

-

Benzenesulfonyl Chloride:

-

Hazards: This chemical is highly corrosive, causes severe skin burns and eye damage, and is a lachrymator (induces tearing).[8][9][10] It reacts with water, including moisture in the air, to produce hydrochloric acid and benzenesulfonic acid.[6]

-

Handling: Always handle benzenesulfonyl chloride in a certified chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[9][11] Ensure all equipment is dry before use.

-

Spills: Absorb small spills with an inert material like sand or vermiculite. Do not use water.[11]

-

First Aid: In case of skin contact, immediately wash with copious amounts of water for at least 15 minutes and seek medical attention.[9][11] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8][9]

-

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All handling should be performed in a fume hood.

-

This compound (Product): As a sulfonate ester, the final product should be treated as a potential genotoxic and mutagenic compound.[2] Handle with care, using appropriate PPE, and avoid inhalation or skin contact.

Conclusion

The synthesis of benzenesulfonic acid propyl ester via the reaction of benzenesulfonyl chloride with n-propanol is a robust and reproducible method. Success hinges on careful control of reaction conditions, particularly temperature, and the use of anhydrous reagents to prevent hydrolysis of the sulfonyl chloride. The protocol's trustworthiness is established through a logical work-up procedure that systematically removes byproducts and unreacted starting materials, followed by definitive purification and characterization. Adherence to the stringent safety measures outlined is paramount for the well-being of the researcher. This guide provides the necessary framework for professionals to produce this important reference standard with high purity and confidence.

References

- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- Loba Chemie. (2019). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS.

- Revista de Chimie. (2021). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate.

- ResearchGate. (2021). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate.

- NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition.

- Google Patents. (n.d.). CN109456235A - A kind of green synthesis method of benzene sulfonic acid alkynes propyl ester.

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

- Royal Society of Chemistry. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction.

- National Institutes of Health. (n.d.). This compound.

- Chemistry Steps. (n.d.). Sulfonation of Benzene.

- Royal Society of Chemistry. (n.d.). Understanding the high catalytic activity of propylsulfonic acid-functionalized periodic mesoporous benzenesilicas by high-resolution 1H solid-state NMR spectroscopy.

- Organic Syntheses. (n.d.). n-PROPYLBENZENE.

- Google Patents. (n.d.). US2626900A - Polypropylene benzene sulfonate.

- Google Patents. (n.d.). CN1281581C - Alkyl benzene sulfonate, its preparation method, alkyl benzene sulfonate surfactant and its application in tertiary oil recovery.

- ResearchGate. (2012). Understanding the high catalytic activity of propylsulfonic acid-functionalized periodic mesoporous benzenesilicas by high-resolution 1H solid-state NMR spectroscopy.

- Google Patents. (n.d.). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

- Google Patents. (n.d.). US5231222A - Esterification process.

- National Institutes of Health. (n.d.). Isothis compound.

- YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).

- Pearson. (n.d.). Show how 1-propanol can be converted into the following compounds by means of a sulfonate ester.

- Doc Brown's Chemistry. (n.d.). C9H12 propylbenzene low high resolution 1H proton nmr spectrum.

- AZoM. (n.d.). The Spectra of Propyl Benzoate.

- Axios Research. (n.d.). This compound.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound - CAS - 80-42-2 | Axios Research [axios-research.com]

- 4. youtube.com [youtube.com]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 7. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. nj.gov [nj.gov]

Propyl Benzenesulfonate: A Technical Guide to the Mechanisms of Genotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl benzenesulfonate is an aryl-sulfonate compound that has garnered attention within the pharmaceutical and chemical industries due to its potential as a genotoxic impurity.[1] Genotoxic impurities are substances that can cause damage to DNA, potentially leading to mutations and an increased risk of cancer.[2] The control of such impurities is a critical aspect of drug development and manufacturing to ensure patient safety.[2][3] This guide provides an in-depth exploration of the mechanisms underlying the genotoxicity of this compound, offering insights for researchers, scientists, and drug development professionals.

Metabolic Activation and Formation

The formation of sulfonate ester impurities, such as this compound, is often a result of unintended side reactions during chemical synthesis. Specifically, they can arise from the reaction between sulfonic acids (e.g., benzenesulfonic acid) and alcohols (e.g., propanol) used as reagents or solvents.[4] The conditions of the reaction, such as temperature and the presence of water or a base, can significantly influence the rate of formation of these impurities.[5]

While the direct metabolism of this compound in mammalian systems is not extensively detailed in the provided search results, the genotoxicity of sulfonate esters is primarily attributed to their ability to act as alkylating agents.[4] This reactivity is intrinsic to the molecule and does not necessarily require metabolic activation to exert its genotoxic effects.

Mechanism of Genotoxicity: DNA Alkylation

The core mechanism of genotoxicity for this compound and other sulfonate esters is their ability to act as alkylating agents, directly interacting with DNA.[4] This process involves the transfer of the propyl group from the sulfonate ester to nucleophilic sites on the DNA molecule.

The reaction can proceed through two primary mechanisms:

-

SN1 (Substitution Nucleophilic Unimolecular): This mechanism involves the formation of a carbocation intermediate. It is more likely to occur with secondary and tertiary alkyl sulfonates.[6][7]

-

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step process where the nucleophile attacks the carbon atom, and the leaving group (benzenesulfonate) departs simultaneously. Primary alkyl sulfonates, like this compound, predominantly react via the SN2 mechanism.[6][7]

The electrophilic carbon atom in the propyl group of this compound is the primary site of attack by the nucleophilic centers in DNA bases. This covalent binding results in the formation of DNA adducts.

DNA Adduct Formation

Alkylation can occur at several positions on the DNA bases, with the N7 position of guanine and the N3 position of adenine being particularly susceptible. O-alkylation, such as at the O6 position of guanine, is also a significant and highly mutagenic lesion.[7] The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations if not properly repaired.[8]

The diagram below illustrates the proposed mechanism of DNA alkylation by this compound.

Caption: Mechanism of DNA Alkylation by this compound

Experimental Assessment of Genotoxicity

Several standardized assays are employed to evaluate the genotoxic potential of substances like this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical.[9] It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.[10] A positive result, indicated by a significant increase in the number of revertant colonies, suggests that the test substance can induce point mutations.[10]

For alkylating agents like this compound, the Ames test is a crucial first step in assessing mutagenicity.[11] A negative result in a well-conducted Ames test can often overrule a structural alert for mutagenicity.[2]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Preparation:

-

Prepare overnight cultures of the bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[10]

-

Prepare various concentrations of the test substance (this compound) in a suitable solvent (e.g., DMSO).[12]

-

Prepare S9 metabolic activation mix (from rat liver homogenate) if metabolic activation is to be assessed.

-

-

Exposure:

-

In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (or control), and 0.5 mL of the S9 mix or buffer.

-

Pre-incubate the mixture at 37°C for a short period.

-

-

Plating:

-

Add 2 mL of molten top agar (containing a trace amount of histidine or tryptophan) to the test tube.

-

Vortex briefly and pour the contents onto a minimal glucose agar plate.

-

-

Incubation:

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Scoring:

-

Count the number of revertant colonies on each plate. A dose-dependent increase of at least two-fold over the negative control is typically considered a positive result.

-

Caption: Ames Test Workflow (Plate Incorporation)

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a chemical in mammalian cells.[13] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Studies on other monofunctional alkylating methanesulfonates have shown their ability to induce micronuclei in vitro.[13] It is plausible that this compound would also induce micronuclei through a similar mechanism, potentially involving alkylation of proteins in the mitotic spindle apparatus in addition to direct DNA damage.[13]

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture:

-

Treatment:

-

Expose the cells to various concentrations of this compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9 mix, or 24 hours without).

-

-

Recovery:

-

Wash the cells to remove the test substance and allow for a recovery period (typically 1.5-2 cell cycles).

-

Cytochalasin B can be added to block cytokinesis, resulting in binucleated cells, which makes scoring easier.[14]

-

-

Harvesting and Staining:

-

Harvest the cells and treat them with a hypotonic solution.

-

Fix the cells and drop them onto microscope slides.

-

Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

-

Scoring:

-

Using a microscope, score the frequency of micronuclei in a predetermined number of cells (e.g., 1000-2000 binucleated cells per concentration).

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

-

Quantitative Data Summary

While specific quantitative data for the genotoxicity of this compound was not found in the provided search results, the table below illustrates a hypothetical dose-response relationship that might be observed in genotoxicity assays for an alkylating agent.

| Assay | Concentration | Response (Fold increase over control) |

| Ames Test (TA100) | 10 µ g/plate | 1.5 |

| 50 µ g/plate | 3.2 | |

| 100 µ g/plate | 6.8 | |

| In Vitro Micronucleus | 5 µM | 1.2 |

| 25 µM | 2.5 | |

| 50 µM | 4.1 |

Risk Assessment and Regulatory Perspective

Regulatory agencies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established guidelines for the control of genotoxic impurities in pharmaceutical products.[2][3] The concept of the Threshold of Toxicological Concern (TTC) is often applied.[16] For most genotoxic impurities, a TTC of 1.5 µ g/day intake is considered to be associated with an acceptable cancer risk (less than 1 in 100,000 over a lifetime).[16][17]

The control strategy for a potential genotoxic impurity like this compound involves a risk-based approach.[2] This includes understanding the manufacturing process to identify potential formation, developing sensitive analytical methods for detection, and implementing controls to ensure the level of the impurity in the final drug substance is below the acceptable limit.[2][17] If an impurity is formed in an early step of the synthesis, it may be possible to demonstrate that it is effectively purged in subsequent steps, potentially reducing the need for routine testing in the final product.[11]

Conclusion

This compound poses a genotoxic risk primarily through its action as an alkylating agent, leading to the formation of DNA adducts. The assessment of this risk relies on a battery of in vitro genotoxicity tests, with the Ames test and the in vitro micronucleus assay being central to the evaluation. A thorough understanding of the synthetic process and the application of risk management principles are essential for controlling the levels of such impurities in pharmaceutical products to ensure patient safety.

References

- Müller, W., et al. (1995). In vitro induction of micronuclei by monofunctional methanesulphonic acid esters: possible role of alkylation mechanisms. Mutagenesis, 10(5), 439-443. [Link]

- European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. [Link]

- Teva Pharmaceutical Industries Ltd. (n.d.).

- PharmaFocus Asia. (2014). Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. [Link]

- Cain, W. R., et al. (1970). Bacterial metabolism of arylsulfonates: role of meta cleavage in benzene sulfonate oxidation by Pseudomonas testosteroni. Journal of Bacteriology, 102(2), 543-550. [Link]

- GMP Compliance. (2010). Questions and answers on the 'Guideline on the limits of genotoxic impurities'. [Link]

- AIFA. (2017).

- Cain, W. R., et al. (1970). Bacterial Metabolism of Arylsulfonates: Role of meta Cleavage in Benzene Sulfonate Oxidation by Pseudomonas testosteroni. Applied Microbiology, 20(4), 543-550. [Link]

- Government of Canada. (2021).

- Wang, Y., et al. (1992). Genotoxic Effects of Linear Alkyl Benzene Sulfonate, Sodium Pentachlorophenate and Dichromate on Tetrahymena Pyriformis. Chemosphere, 24(12), 1989-1996. [Link]

- Honma, M., et al. (2019). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Genes and Environment, 41, 19. [Link]

- National Center for Biotechnology Information. (n.d.).

- Oreate AI Blog. (2025).

- Cain, W. R., et al. (1969). Bacterial metabolism of arylsulfonates. I. Benzene sulfonate as growth substrate for Pseudomonas testosteroni H-8. Antonie van Leeuwenhoek, 35(3), 377-384. [Link]

- Kalweit, S., et al. (1999). SFTG international collaborative study on in vitro micronucleus test IV. Using CHL cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 439(2), 183-202. [Link]

- Eder, E., et al. (1989). The dependence of the mutagenicity of methanesulphonic acid esters in S. typhimurium TA100 on the alkylation mechanism. Chemico-Biological Interactions, 69(1), 1-13. [Link]

- Eder, E., et al. (1993). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 290(2), 191-203. [Link]

- Clare, G., et al. (2006). SFTG international collaborative study on in vitro micronucleus test - V. Using L5178Y cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 607(1), 37-60. [Link]

- Pharmaceutical Quality Research Institute. (n.d.).

- Australian Industrial Chemicals Introduction Scheme. (2022). Long chain (C≥10)

- Abdul, H., et al. (2023). Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test. Toxics, 11(12), 999. [Link]

- Michael, W. R. (1968). Metabolism of linear alkylate sufonate and alkyl benzene sulfonate in albino rats. Toxicology and Applied Pharmacology, 12(3), 473-485. [Link]

- Patel, D., et al. (2025). Assessing the impact of different solvents in the bacterial reverse mutation test. Environmental and Molecular Mutagenesis. [Link]

- Bodell, W. J., et al. (1993). Investigation of benzene-DNA adducts and their detection in human bone marrow. Environmental Health Perspectives, 99, 241-244. [Link]

- Whysner, J., et al. (2004). Genotoxicity of benzene and its metabolites.

- He, X., et al. (2018). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxins, 10(9), 347. [Link]

- ResearchGate. (n.d.). Multiple benzene metabolites, different types of DNA lesions, and.... [Link]

- Chen, H., et al. (2005). The p-benzoquinone DNA adducts derived from benzene are highly mutagenic. DNA Repair, 4(12), 1399-1409. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. tapi.com [tapi.com]

- 3. pharmafocusasia.com [pharmafocusasia.com]

- 4. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 5. pqri.org [pqri.org]

- 6. The dependence of the mutagenicity of methanesulphonic acid esters in S. typhimurium TA100 on the alkylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gmp-compliance.org [gmp-compliance.org]

- 12. Assessing the impact of different solvents in the bacterial reverse mutation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro induction of micronuclei by monofunctional methanesulphonic acid esters: possible role of alkylation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SFTG international collaborative study on in vitro micronucleus test IV. Using CHL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ema.europa.eu [ema.europa.eu]

- 17. aifa.gov.it [aifa.gov.it]

An In-Depth Technical Guide to the In Silico Toxicological Assessment of Propyl Benzenesulfonate

Executive Summary

Introduction: The Paradigm of Predictive Toxicology

Traditionally, chemical safety assessment has been a resource-intensive process reliant on extensive in vitro and in vivo testing. Computational toxicology, or in silico assessment, has emerged as a powerful complementary approach that utilizes computer-based models to forecast the adverse effects of chemicals based on their molecular structure. This predictive capability is foundational to modern safety evaluation, enabling rapid screening of numerous compounds and providing mechanistic insights that guide further testing and development decisions.

Propyl benzenesulfonate (CAS 80-42-2) belongs to the class of sulfonate esters. This chemical class is of particular interest to toxicologists because it contains a structural alert for genotoxicity. The core of this guide is to dissect the toxicological profile of this compound using a validated, multi-component in silico strategy, demonstrating a workflow that is both scientifically robust and regulatorily relevant.

The Subject Molecule: this compound

A thorough understanding of the molecule's structure and physicochemical properties is the first step in any toxicological assessment, as these features govern its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₂O₃S

-

SMILES: CCCOS(=O)(=O)c1ccccc1

Physicochemical Properties (Predicted):

| Property | Value | Significance |

| Molecular Weight | 200.26 g/mol | Influences diffusion and transport across biological membranes. |

| logP (Octanol-Water Partition Coefficient) | ~2.1 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Water Solubility | Moderate | Affects bioavailability and distribution in aqueous biological compartments. |

Structural Alert Analysis: The primary feature of toxicological concern in this compound is the sulfonate ester functional group. This group is a well-known structural alert for mutagenicity and carcinogenicity.

Mechanistic Hypothesis: Toxicological studies indicate that sulfonate esters exert genotoxic effects primarily through a direct alkylation mechanism. The electrophilic propyl carbon atom, adjacent to the electron-withdrawing sulfonate group, is susceptible to nucleophilic attack by DNA bases. This reaction forms a covalent bond, leading to DNA adducts that can cause mutations during replication, a potential initiating event for carcinogenesis.

Core Endpoint Assessment: A Dual-Methodology Approach

To ensure a robust and reliable assessment, particularly for regulatory submissions, it is best practice to use multiple, complementary in silico models. The ICH M7 guideline, for instance, mandates the use of both an expert rule-based and a statistical-based (Q)SAR methodology for the assessment of mutagenic impurities. We will adopt this gold-standard approach for our primary endpoint of concern.

Mutagenicity (Bacterial Reverse Mutation Assay)

This endpoint assesses the potential of a chemical to induce gene mutations in bacteria, which is often predictive of mutagenic and carcinogenic effects in mammals.

Expert systems utilize a knowledge base of manually curated structure-activity relationships (SARs) and mechanistic alerts. They identify toxicophores (substructures associated with toxicity) within a query molecule and provide a reasoned prediction based on established scientific knowledge.

Experimental Protocol:

-

Input Structure: The chemical structure of this compound is entered into the system, typically as a SMILES string or drawn structure.

-

Endpoint Selection: The "Bacterial Mutagenicity" endpoint is selected for analysis.

-

Prediction Execution: The software compares the structure against its knowledge base of structural alerts.

-

Result Interpretation: The output is reviewed for any triggered alerts. The analysis focuses on the alert name, the mechanistic rationale, supporting references, and the likelihood of the prediction (e.g., Plausible, Equivocal, Inactive).

Statistical systems employ machine-learning algorithms trained on large datasets of experimental results. They identify structural fragments statistically associated with toxicity and build a predictive model based on these correlations.

Experimental Protocol:

-

Input Structure: The chemical structure of this compound is provided to the model.

-

Model Application: The software fragments the structure and compares these fragments to its statistical model derived from a training set of known mutagens and non-mutagens.

-

Prediction Generation: A prediction (Positive or Negative) is generated, accompanied by a confidence score.

-

Result Interpretation: The output is analyzed, paying close attention to the hypotheses that contributed to the prediction and the examples from the training set that are most similar to the query molecule. This helps to establish the reliability and domain of applicability for the prediction.

Predicted Mutagenicity for this compound:

| Model Type | Platform Example | Prediction | Likelihood / Confidence | Rationale |

| Expert Rule-Based | Derek Nexus | POSITIVE | Plausible | Triggers structural alert for "Alkyl esters of sulphonic acids". The proposed mechanism is DNA alkylation via an SN2 reaction. |

| Statistical-Based | Sarah Nexus | POSITIVE | High Confidence | The model identifies the sulfonate ester fragment as being statistically associated with positive results in the Ames test training data. |

Carcinogenicity

Carcinogenicity is the ability of a substance to cause cancer. As genotoxicity is a primary mechanism of carcinogenesis, a positive mutagenicity prediction is a strong indicator of carcinogenic potential.

Methodology: Expert Rule-Based System (e.g., Derek Nexus)

Expert systems often include carcinogenicity as a specific endpoint, with alerts derived from long-term animal bioassay data and mechanistic understanding.

Experimental Protocol:

-

Input Structure: this compound structure is processed.

-

Endpoint Selection: "Carcinogenicity" (e.g., across species like rat or mouse) is selected.

-

Prediction Execution & Interpretation: The system screens for alerts associated with carcinogenicity. The genotoxicity alert for sulfonate esters is often linked directly to a carcinogenicity concern due to the DNA-reactive mechanism.

Predicted Carcinogenicity for this compound:

| Model Type | Platform Example | Prediction | Likelihood / Confidence | Rationale |

| Expert Rule-Based | Derek Nexus | POSITIVE | Plausible | The prediction is based on the same structural alert for genotoxicity. DNA-reactive alkylating agents are considered potential carcinogens. |

Skin Sensitization

This endpoint assesses the potential of a chemical to cause an allergic skin reaction after repeated contact. The underlying mechanism often involves the chemical acting as a hapten, covalently binding to skin proteins and forming an immunogenic complex.

Methodology: QSAR and Expert Systems

Models for skin sensitization are well-established and often focus on a chemical's ability to react with proteins.

Experimental Protocol:

-

Input Structure: this compound structure is analyzed.

-

Endpoint Selection: "Skin Sensitization" is chosen.

-

Prediction Execution & Interpretation: The model evaluates the structure for features that suggest reactivity towards skin proteins. The electrophilic nature of the propyl group in this compound makes it a potential hapten.

Predicted Skin Sensitization for this compound:

| Model Type | Platform Example | Prediction | Likelihood / Confidence | Rationale |

| Expert Rule-Based | Derek Nexus | POSITIVE | Plausible | The alert for alkylating agents is relevant, as the mechanism of haptenization involves covalent binding with nucleophilic residues (e.g., Cys, Lys) in skin proteins. |

| QSAR Model | OECD QSAR Toolbox | POSITIVE | Within Applicability Domain | Models trained on local lymph node assay (LLNA) data often predict sulfonate esters as sensitizers due to their reactivity profile. |

Read-Across Analysis: Justification by Analogy

Read-across is a data-gap filling technique that uses toxicological data from one or more structurally similar source compounds to predict the toxicity of a target compound. This approach is predicated on the hypothesis that structurally similar chemicals will have similar toxicological properties.

Methodology:

-

Problem Formulation: The goal is to support the in silico predictions for this compound using experimental data from close structural analogues.

-

Analogue Identification: Identify source compounds with high structural similarity and available, high-quality toxicological data. For this compound, other simple alkyl benzenesulfonates are ideal candidates.

-

Justification of Similarity: The analogues share the same core benzenesulfonate structure and the same mechanism of toxicity (alkylation). They differ only by the length of the alkyl chain, which may quantitatively affect reactivity and bioavailability but is unlikely to change the qualitative toxicological outcome for DNA reactivity.

-

Data Gap Filling: Extrapolate the known toxicity of the source compounds to the target.

Read-Across Summary:

| Analogue (Source) | Key Toxicological Data | Relevance to this compound (Target) |

| Methyl Methanesulfonate (MMS) & Ethyl Methanesulfonate (EMS) | Potent, well-characterized direct-acting mutagens and carcinogens in numerous test systems. Their toxicity is unequivocally due to their alkylating properties. | While not benzenesulfonates, they are the archetypal alkylating sulfonate esters. They provide definitive proof-of-concept for the high genotoxic potential of this chemical class. |

| Other Linear Alkylbenzenesulfonates (LAS) | Generally show low systemic toxicity in repeated dose studies and are not genotoxic. Crucially, these are sulfonates (salts), not sulfonate esters. | This highlights a critical distinction. The anionic sulfonate head group in LAS is not an alkylating agent. This "negative data" from close structural relatives (that lack the ester linkage) strongly reinforces the conclusion that the ester functional group is the key driver of genotoxicity for this compound. |

The read-across analysis strongly supports the positive predictions for genotoxicity. The potent activity of other alkyl sulfonate esters confirms the mechanistic hypothesis, while the inactivity of alkylbenzene sulfonates (the salts) confirms that the ester linkage is the critical toxicophoric feature.

Integrated Assessment and Conclusion

This comprehensive in silico evaluation, integrating expert-based, statistical, and read-across methodologies, provides a consistent and compelling toxicological profile for this compound.

Summary of Findings:

-

Carcinogenicity: Based on the strong, mechanistically-linked prediction for genotoxicity, this compound is predicted to be a potential carcinogen.

Overall Confidence: The weight of evidence from all in silico approaches is high. The predictions are aligned, mechanistically sound, and supported by data from analogous compounds.

Recommendations: Based on this in silico assessment, this compound should be treated as a potential genotoxic and carcinogenic substance. In a pharmaceutical context, it would likely be classified as a Class 2 impurity under ICH M7 guidelines ("Known mutagenic carcinogen") and would require stringent control to a Threshold of Toxicological Concern (TTC). Further experimental work should be directed at confirming these predictions, starting with a bacterial reverse mutation (Ames) test, which is the standard assay for assessing mutagenic potential.

This guide demonstrates the power of a structured, multi-faceted in silico workflow to provide a reliable and actionable toxicological assessment, enabling informed decision-making in chemical development and risk management.

References

- Syngene International Ltd. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®. Syngene.

- Lhasa Limited. (2024, December 10). Everything You Need To Know About Sarah Nexus. Lhasa Limited.

- British Toxicology Society. (n.d.). Computational Models in Chemical Safety Assessment. British Toxicology Society.

- Azzaoui, K., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 6:147–172.

- Optibrium. (n.d.). Derek Nexus Toxicology Software. Optibrium.

- Joint Research Centre. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository.

- Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. Lhasa Limited.

- Oreate AI. (2025, December 16). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog.

- Tommasone, S. (2024, February 15). Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences.

- PR Newswire. (2013, June 6). Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines. PR Newswire.

- Fraunhofer-Publica. (n.d.). Read-Across Methodology in Toxicological Risk Assessment. Fraunhofer-Publica.

- ECETOC. (2010). High information content technologies in support of read-across in chemical risk assessment. ECETOC Technical Report no. 109.

- Optibrium. (n.d.). Derek Nexus for toxicity prediction – What package is right for me?. Optibrium.

- Frontiers. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers.

- Bibra. (n.d.). Read Across Approach Toxicology. Bibra.

- Escher, S. E., et al. (2019). Towards grouping concepts based on new approach methodologies in chemical hazard assessment: the read-across approach of the EU-ToxRisk project. Archives of Toxicology, 93(12), 3487-3507.

- MultiCASE, Inc. (2021, July 12). Use of in silico methods for assessing toxicity. YouTube.

- Guan, D., et al. (2023). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv.

- Lhasa Limited. (2025, October 9). Lhasa Limited Introduces Unified, Single-click Genotoxicity Prediction Across Derek Nexus And Sarah Nexus.

- PozeSCAF. (n.d.). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. PozeSCAF.

- Ekins, S. (Ed.). (2014). Computational Toxicology: Risk Assessment for Chemicals. Wiley.

- ACS Publications. (2023, June 10). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology.

- ResearchGate. (2025, August 25). Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST. ResearchGate.

- ACS Publications. (n.d.). QSAR Model for Predicting Pesticide Aquatic Toxicity. ACS Publications.

- ToxMinds. (n.d.). Read-across – State of the art and next level!. ToxMinds.

- ResearchGate. (n.d.). The predictivity of QSARs for toxicity: Recommendations for improving model performance. ResearchGate.

- National Research Council. (2010). Computational Toxicology: Realizing the Promise of the Toxicity Testing in the 21st Century. National Academies Press.

- Cronin, M., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 33.

- National Industrial Chemicals Notification and Assessment Scheme. (2014, February 7). Linear alkylbenzenesulfonates (C10-C16): Human health tier II assessment. Australian Government Department of Health.

- Hanser, T., et al. (2014). Self organising hypothesis networks: a new approach for representing and structuring SAR knowledge. Journal of Cheminformatics, 6(21).

- United States Environmental Protection Agency. (2006, July 19). Alkylbenzene Sulfonates (ABS) Risk Assessment. Regulations.gov.

- ResearchGate. (n.d.). Computational Toxicology in Safety Assessment of Pharmaceuticals & Chemicals. ResearchGate.

- Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17.

- Australian Industrial Chemicals Introduction Scheme. (2022, January 14). Linear alkylbenzene sulfonates - Evaluation statement.

- United States Environmental Protection Agency. (n.d.). Two Exemptions from the Requirement of a Tolerance for Alkyl (C8-C24) Benzenesulfonic. EPA.

- ChemFORWARD. (n.d.). C10-C16 Alkylbenzenesulfonic Acid - Qualitative Tier 2 Assessment.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.

- SaferWorldbyDesign. (2018, January 26). Perspectives on the Development, Evaluation, and Application of in Silico Approaches for Predicting Toxicity. YouTube.

Thermal stability and degradation of propyl benzenesulfonate

An In-Depth Technical Guide to the Thermal Stability and Degradation of Propyl Benzenesulfonate

Abstract

This compound (PBS), an alkyl aryl sulfonate ester, is a compound of significant interest to the pharmaceutical industry, primarily due to its classification as a potential genotoxic impurity (PGI).[1] These impurities can arise during drug substance synthesis, particularly in processes involving benzenesulfonic acid and propanol.[2][3] Understanding the thermal stability and degradation pathways of PBS is therefore not merely an academic exercise; it is a critical component of quality control, risk assessment, and ensuring patient safety. This guide provides a detailed examination of the thermal behavior of this compound, its degradation mechanisms under various conditions, and the state-of-the-art analytical methodologies required for its study.

Introduction: The Significance of this compound Stability

This compound (CAS 80-42-2), the propyl ester of benzenesulfonic acid, belongs to a class of compounds known as sulfonate esters.[1][4] While essential in some chemical syntheses, their presence, even at trace levels in active pharmaceutical ingredients (APIs), is a major concern. The electrophilic nature of the alkyl group makes these esters reactive towards nucleophilic sites on DNA, posing a risk of mutagenesis and carcinogenicity.[3]

The formation of this compound is typically an unintended side reaction between residual propanol (a common solvent) and a benzenesulfonate counter-ion or reagent.[2][3] The conditions of a chemical synthesis or subsequent API processing—such as elevated temperatures for drying or purification—can either promote the formation of PBS or cause its degradation. A thorough understanding of its thermal liability is crucial for:

-

Process Optimization: Designing manufacturing steps to minimize the formation of PBS.

-

Risk Assessment: Predicting the potential for PBS to form or degrade during the shelf-life of a drug product.

-

Analytical Method Development: Establishing robust methods to detect and quantify PBS and its degradation products.

Thermal Stability Profile & Analysis Techniques

Thermogravimetric Analysis (TGA) is a fundamental technique for this assessment, measuring the change in mass of a sample as a function of temperature.[5] For related polymeric sulfonic acids, TGA studies show decomposition can begin in the range of 200-350°C, often characterized by the loss of water and sulfur dioxide.[6] Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow associated with thermal events, allowing for the identification of melting points and decomposition enthalpies.

| Technique | Abbreviation | Principle of Operation | Primary Data Output |

| Thermogravimetric Analysis | TGA | Measures the mass of a sample as it is heated, cooled, or held at a constant temperature. | Mass loss (%) vs. Temperature (°C), Onset of decomposition temperature. |

| Differential Scanning Calorimetry | DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Heat Flow (mW) vs. Temperature (°C), Melting point (Tm), Glass transition (Tg), Enthalpy of transitions (ΔH). |

Chemical Degradation Pathways

This compound can degrade through several chemical pathways, primarily dictated by the reaction conditions (temperature, pH, presence of nucleophiles).

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway in the presence of water. The mechanism and rate are highly dependent on pH.

-

Alkaline Hydrolysis: In the presence of a base (e.g., hydroxide ions), degradation occurs via a second-order nucleophilic substitution (SN2-type) mechanism at the sulfur center.[7][8] The hydroxide ion attacks the electrophilic sulfur atom, leading to the cleavage of the sulfur-oxygen bond of the ester. Studies on related aryl benzenesulfonates suggest this can proceed through a stepwise mechanism involving a pentavalent intermediate.[7]

-

Products: Sodium benzenesulfonate and n-propanol.

-

-

Neutral/Acid-Catalyzed Hydrolysis: Under neutral or acidic conditions, water acts as the nucleophile. This reaction is generally much slower than alkaline hydrolysis. The mechanism is also considered to be SN2-like.[9]

-

Products: Benzenesulfonic acid and n-propanol.

-

Thermal Elimination

In anhydrous conditions at sufficiently high temperatures, sulfonate esters containing β-hydrogens (like this compound) can undergo an elimination reaction (E2-type). A base (which could be another sulfonate molecule or a trace impurity) abstracts a proton from the β-carbon of the propyl group, leading to the formation of an alkene.

-

Products: Benzenesulfonic acid and propene.

Analytical Methodologies for Stability & Degradation Studies

Due to the genotoxic nature of this compound, highly sensitive analytical methods are required to detect and quantify it at parts-per-million (ppm) levels relative to the API.[10] The choice of method depends on the analyte's properties and the sample matrix.

Chromatographic Techniques

Chromatography is the cornerstone of trace impurity analysis.

-

Liquid Chromatography (LC): Reverse-phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection, is a widely used technique.[2][10] For enhanced sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the method of choice.[11][12] Studies have shown that Atmospheric Pressure Chemical Ionization (APCI) can provide better sensitivity and reproducibility for sulfonate esters compared to Electrospray Ionization (ESI).[11][13]

-

Gas Chromatography (GC): For volatile impurities, Gas Chromatography with a mass spectrometer detector (GC-MS) is exceptionally powerful.[13] Using GC with tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode provides extremely low limits of detection, often in the sub-ng/mL range.[3][14]

| Method | Typical Limit of Quantitation (LOQ) | Key Advantages | References |

| RP-HPLC-UV | ~20-35 ppm | Simple, widely available, robust. | [10] |

| UPLC-MS/MS | 1.5 - 7.5 ng/mL (~1.5 ppm) | High sensitivity and specificity, confirms identity. | |

| GC-MS/MS | 0.1 - 1.0 ng/mL (<1 ppm) | Extremely high sensitivity, excellent for volatile compounds. | [14] |

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol is a representative workflow for the trace-level quantification of PBS in a drug substance.

1. Objective: To validate a sensitive method for quantifying this compound (PBS) in an API sample according to ICH Q2(R1) guidelines.

2. Materials & Instrumentation:

-

Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an APCI source.[11]

-

Reference Standard: Certified this compound.

-

Reagents: Acetonitrile (LC-MS grade), Formic Acid, Ultrapure Water.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

3. Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

4. Mass Spectrometer Conditions (APCI, Positive Ion Mode):

-

Ion Source: APCI

-

Corona Discharge: 4 µA

-

Source Temperature: 450 °C

-

MRM Transition: To be determined by infusing a standard solution of PBS. For related esters, fragmentation often involves the loss of the alkyl group or SO₂.[11][13] For PBS (MW 200.25), a potential transition could be monitored.

5. Validation Procedure:

-

Specificity: Analyze a blank (diluent), a placebo, an un-spiked API solution, and an API solution spiked with PBS to ensure no interfering peaks at the retention time of PBS.

-

Linearity: Prepare a calibration curve from at least five concentration levels, for example, from 0.5 ng/mL to 50 ng/mL. The correlation coefficient (r²) should be >0.99.[14]

-

Limit of Detection (LOD) & Quantitation (LOQ): Determine based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). The LOQ must be at or below the reporting threshold (e.g., 1.5 ppm).[12]

-

Accuracy (Recovery): Analyze the API sample spiked with PBS at three different concentration levels (e.g., LOQ, 100%, and 150% of the target limit). Recoveries should be within 80-120%.[14]

-

Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts). The Relative Standard Deviation (%RSD) should be <15%.[11]

-

Solution Stability: Analyze spiked and standard solutions over a period (e.g., 24-36 hours) to ensure analyte stability.[12][14]

Conclusion and Practical Implications

The thermal stability of this compound is a multifaceted issue of paramount importance in pharmaceutical development. While stable under typical storage conditions, it is susceptible to degradation at elevated temperatures and through hydrolysis, particularly in alkaline environments. The primary degradation pathways yield benzenesulfonic acid, propanol, and potentially propene, all of which must be understood and controlled.

For researchers and drug development professionals, this necessitates a proactive approach:

-

Process Control: Manufacturing processes should be carefully designed to operate under conditions that minimize the formation of sulfonate esters. This includes controlling temperature and minimizing the co-presence of sulfonic acids and alcohols.

-

Forced Degradation Studies: These studies are essential to identify potential degradation products that might form during the product's lifecycle.

-

Routine Testing: The implementation of highly sensitive, validated analytical methods (such as LC-MS/MS or GC-MS/MS) is non-negotiable for the routine quality control of APIs that are at risk of containing this compound or other related PGIs.

By integrating a deep understanding of the chemical stability of this compound with robust analytical science, the pharmaceutical industry can effectively manage the risks associated with this potential genotoxic impurity, ensuring the quality and safety of medicines.

References

- A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 5).

- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. (2024). Oreate AI Blog.

- Liu, W., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A, 1355, 73-9.

- Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. (2014). ResearchGate.

- Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. (2019). Semantic Scholar.